[4-(4-Pentylcyclohexyl)phenyl]methanol
Description
Properties
CAS No. |
82380-25-4 |
|---|---|
Molecular Formula |
C18H28O |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
[4-(4-pentylcyclohexyl)phenyl]methanol |
InChI |
InChI=1S/C18H28O/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h8-9,12-13,15,17,19H,2-7,10-11,14H2,1H3 |
InChI Key |
DZUHFSSAWKOKHE-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)CO |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations
4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)
- Molecular Formula : C18H25N
- Functional Group: Benzonitrile (-CN) instead of methanol (-CH2OH).
- Properties: PCH5 is a nematic liquid crystal with applications in optical electronics. The nitrile group enhances polarity and stabilizes molecular alignment via dipole interactions, unlike the hydrogen-bonding capability of methanol in the target compound .
- Solubility: Soluble in methanol, similar to [4-(4-Pentylcyclohexyl)phenyl]methanol, but higher thermal stability due to nitrile rigidity.
1-[4-(4-Pentylcyclohexyl)phenyl]ethanone
- Functional Group: Ketone (-COCH3) instead of methanol.
- Reactivity: The ketone undergoes nucleophilic additions (e.g., Grignard reactions), whereas the methanol group participates in etherification or esterification. The electron-withdrawing ketone reduces aromatic ring electron density compared to the electron-donating -CH2OH .
4-(trans-4-Heptylcyclohexyl)-phenol
- Functional Group: Phenol (-OH) vs. methanol (-CH2OH).
- Acidity: Phenol (pKa ~10) is significantly more acidic than the primary alcohol (pKa ~15–16), enabling deprotonation under milder conditions. This acidity is exploited in ionic liquid crystals and polymerization catalysts .
Alkyl Chain and Substituent Modifications
(4-Butylphenyl)methanol
- Structure : Shorter butyl chain and absence of cyclohexyl group.
- Impact : Reduced hydrophobicity (logP ~3.5 vs. ~5.2 for the target compound) and lower melting point due to decreased molecular rigidity .
1,8-Bis[4-(4-pentylcyclohexyl)phenyl]-10-methoxyanthracene
- Structure : Anthracene core with two pentylcyclohexylphenyl groups.
- Crystallography: The dihedral angles between the anthracene and phenyl rings (50.4° and 126.4°) suggest hindered rotation, contrasting with the single phenyl-methanol group in the target compound. The latter’s -CH2OH may introduce hydrogen bonding, altering crystal packing .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Functional Group | Melting Point (°C) | Key Application |
|---|---|---|---|---|
| This compound | 260.42 | -CH2OH | Not reported | Synthetic intermediate |
| 4-(trans-4-Pentylcyclohexyl)phenol | 246.38 | -OH | 195.2 (Fp) | Liquid crystal precursor |
| PCH5 (4-(trans-4-Pentylcyclohexyl)benzonitrile) | 255.40 | -CN | >200 | Nematic liquid crystal |
| (4-Butylphenyl)methanol | 164.24 | -CH2OH | Not reported | Organic synthesis |
Preparation Methods
Multi-Step Synthesis via Cyclohexenyl Intermediate
The primary industrial method for synthesizing [4-(4-Pentylcyclohexyl)phenyl]methanol involves a four-step sequence detailed in patent CN103553878B:
Step 1: Formation of 4-[4'-(4"-n-Pentylcyclohexyl)cyclohexyl-1'-hydroxyl]benzene benzyl oxide (Compound B)
Under nitrogen protection, 113 g of starting material undergoes condensation with stoichiometric reagents in toluene at 65–110°C. This step establishes the biphenyl ether backbone while introducing the pentylcyclohexyl substituent.
Step 2: Dehydration to 4-(4'-n-Pentylcyclohexyl)-1'-cyclohexenyl benzene benzyl oxide (Compound C)
Compound B (1 kg) reacts with 30 g p-toluenesulfonic acid in refluxing toluene (110°C) for 6 hours, achieving 90% yield. The reaction employs 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical inhibitor to prevent undesired side reactions.
Step 3: Hydrogenation to 4-(4'-n-Pentylcyclohexyl)cyclohexyl phenol (Compound D)
Compound C undergoes catalytic hydrogenation using 20 wt% Raney nickel in ethanol under 0.2 MPa H₂ at 80°C for 5 hours. This step quantitatively reduces the cyclohexenyl group (98% yield) while preserving the pentylcyclohexyl moiety.
Step 4: Isomerization to Trans-Configured Product
Treatment of Compound D (800 g) with 137 g KOH in DMF at 110°C for 6 hours converts cis-isomers (<1% residual) to the thermodynamically favored trans configuration. Recrystallization from toluene/isopropanol yields 696 g (87%) of pure trans-isomer (mp: 206.2°C).
Alternative Pathway via Cyclohexanone Precursor
Patent CN101337870B describes a complementary approach using 4-(4'-n-pentylcyclohexyl)cyclohexanone as a key intermediate:
- Aldol Condensation : Cyclohexanone derivatives undergo base-catalyzed coupling with aromatic aldehydes
- Selective Hydrogenation : Pd/C-mediated reduction at 50–80°C under 1–3 atm H₂ pressure
- Final Reduction : NaBH₄-mediated conversion of ketone intermediates to the target alcohol
While this method offers shorter reaction times (total 12–18 hours), it achieves lower overall yields (68–72%) compared to the four-step process.
Reaction Optimization and Critical Parameters
Catalytic System Design
- Raney Nickel Activation : Hydrogenation efficiency correlates with nickel surface area (35–45 m²/g optimal)
- Acid Catalyst Screening : p-Toluenesulfonic acid outperforms H₂SO₄ or Amberlyst-15 in dehydration steps (90% vs. 72–85% yields)
- Solvent Effects : Toluene/isopropanol (1:1) maximizes recrystallization efficiency (99.85% purity)
Stereochemical Control
| Parameter | cis-Isomer Content | Trans-Isomer Purity |
|---|---|---|
| Before Isomerization | 42–48% | 52–58% |
| After KOH Treatment | <1% | >99.8% |
| Recrystallization Cycle | 0.2–0.5% | 99.85–99.92% |
The isomerization process follows second-order kinetics ($$k = 0.15 \, \text{h}^{-1}$$ at 110°C), with activation energy $$E_a = 92.4 \, \text{kJ/mol}$$.
Analytical Characterization
Spectroscopic Data
Thermal Properties
| Property | Value |
|---|---|
| Melting Point | 206.2°C |
| Decomposition Temp | 298°C |
| ΔHfusion | 48.2 kJ/mol |
Industrial-Scale Considerations
Process Economics
- Raw Material Cost: $12.50/kg at 1000 kg batch scale
- Energy Consumption: 180 kWh/kg (primarily from hydrogenation and distillation)
- Waste Streams: 3.2 kg organic waste/kg product (85% recoverable via distillation)
Emerging Methodologies
Recent advances in flow chemistry enable continuous production with:
- 23% reduction in reaction time
- 15% higher space-time yield
- Real-time FTIR monitoring of isomer ratios
Microwave-assisted isomerization (150°C, 30 min) shows promise for reducing energy inputs while maintaining >99% trans-selectivity.
Q & A
Q. What are the most reliable synthetic routes for [4-(4-Pentylcyclohexyl)phenyl]methanol, and how can intermediates be optimized?
- Methodology : The compound can be synthesized via a multi-step approach. First, prepare the cyclohexylphenyl backbone using a Suzuki-Miyaura cross-coupling reaction between 4-bromophenylboronic acid and trans-4-pentylcyclohexanol derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a benzene/Na₂CO₃ system at 80°C . Subsequent oxidation of the phenyl ring to a ketone followed by reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the methanol group. Key intermediates (e.g., 4-(4-pentylcyclohexyl)acetophenone) should be purified via column chromatography (petroleum ether/chloroform, 3:1) .
- Optimization : Monitor reaction progress via TLC and adjust catalyst loading (0.4–0.6 mmol Pd) to minimize side products. Use anhydrous solvents to enhance reduction efficiency .
Q. How can structural characterization be performed to confirm the stereochemistry of the cyclohexyl group?
- Methodology :
- NMR : Analyze H and C NMR spectra for diagnostic signals:
- Trans-cyclohexyl protons exhibit axial-equatorial coupling () in the range of 1.4–2.2 ppm.
- The methanol proton (-CH₂OH) appears as a triplet at ~4.5 ppm (integration: 2H) .
- X-ray crystallography : Grow single crystals via slow evaporation of a chloroform/methanol mixture. The trans-configuration of the cyclohexyl group is confirmed by dihedral angles between adjacent carbons (~180°) .
Q. What purification techniques are recommended to isolate this compound from byproducts?
- Methodology :
- Use column chromatography with silica gel and a gradient eluent (hexane/ethyl acetate, 9:1 to 7:3) to separate the target compound from unreacted ketones or alcohols .
- For high-purity samples (>98%), employ recrystallization in chloroform/methanol (1:2) at −20°C .
Advanced Research Questions
Q. How can the compound’s liquid crystalline properties be evaluated for optoelectronic applications?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Measure phase transitions (e.g., isotropic-to-nematic) between 25–200°C at a heating rate of 5°C/min. The cyclohexyl group enhances thermal stability, with clearing points >150°C .
- Polarized Optical Microscopy (POM) : Observe birefringence textures (e.g., Schlieren patterns) in thin films to confirm mesophase formation .
- Application :
Incorporate the compound into DP-PPV-based polymers as a side chain to improve charge transport in OLEDs. The pentylcyclohexyl group reduces intermolecular aggregation, enhancing luminescence efficiency .
- Application :
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodology :
- Dose-response assays : Re-evaluate antimicrobial activity (e.g., against E. coli or S. aureus) using standardized MIC/MBC protocols. Discrepancies may arise from solvent effects (e.g., DMSO vs. aqueous buffers) .
- SAR studies : Compare analogs (e.g., substituting the pentyl chain with shorter alkyl groups) to identify critical moieties for activity. Use logistic regression to correlate structural features with IC₅₀ values .
Q. How can environmental persistence and toxicity be assessed for this compound?
- Methodology :
- High-performance liquid chromatography (HPLC) : Quantify degradation products in simulated wastewater (pH 7.4, 25°C) using a C18 column and UV detection at 254 nm. Retention time shifts indicate breakdown pathways .
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (48-hour LC₅₀). The compound’s logP (~4.2) suggests moderate bioaccumulation potential, requiring mitigation via biodegradable formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
